![molecular formula C12H15F3N2O2 B3198676 tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate CAS No. 1016506-18-5](/img/structure/B3198676.png)
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
Overview
Description
“tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1016506-18-5 . It has a molecular weight of 276.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a phenyl ring. The phenyl ring is substituted with an amino group and a trifluoromethyl group .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 276.26 .Scientific Research Applications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, including compounds similar to tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds are used to prevent oxidative degradation in products, leading to their detection in various environmental matrices. Studies suggest that some of these antioxidants may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The transformation products of these compounds might possess higher toxicity than the parent compounds, indicating the need for future research on their environmental behavior, toxicity, and the development of alternatives with lower toxicity (Liu & Mabury, 2020).
Degradation and Loss of N-Phenyl Carbamate Pesticides
The degradation and environmental impact of N-phenyl carbamate pesticides, to which this compound is structurally related, have been reviewed. Despite their initial consideration as less toxic due to easier breakdown, subsequent findings have revealed significant environmental and human health risks. This review highlights the variability in degradation rates and the need for updated methodologies to assess these compounds' breakdown and impact, especially considering recent legislative changes (Smith & Bucher, 2012).
Bioactivities of Phenolic Compounds and Analogs
Research on 2,4-Di-tert-butylphenol and its analogs, sharing chemical motifs with this compound, reveals significant bioactivities across a range of organisms. These compounds, often found in volatile or essential oils, exhibit potent toxicity against many testing organisms, including their producers. The study suggests a need for further investigation into why organisms produce these autotoxic compounds and their potential applications (Zhao et al., 2020).
Applications in N-Heterocycle Synthesis via Sulfinimines
Chiral sulfinamides, closely related to the chemistry of this compound, play a crucial role in the stereoselective synthesis of amines and their derivatives. The review covers the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, offering access to a diverse range of structurally significant piperidines, pyrrolidines, azetidines, and their fused derivatives. These findings highlight the compound's importance in synthesizing natural products and therapeutically relevant compounds (Philip et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZULVOXVVIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-](/img/structure/B3198610.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)

![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)
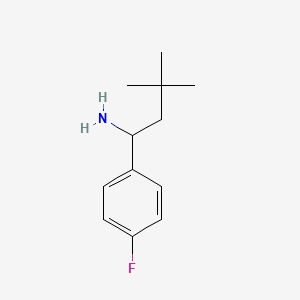
![2-[(2-Bromoethoxy)methyl]oxolane](/img/structure/B3198639.png)
![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)
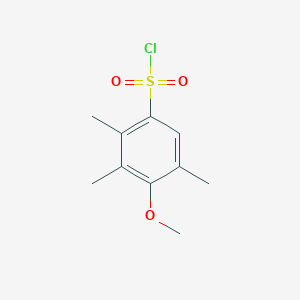

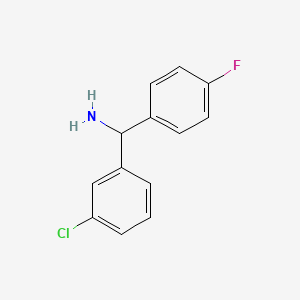
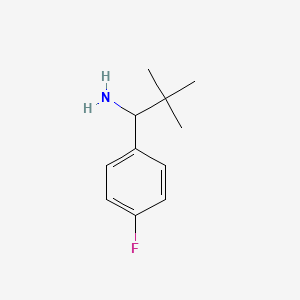
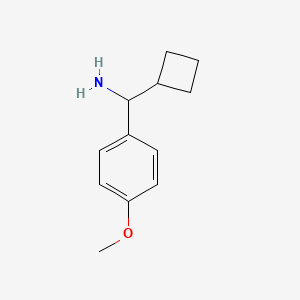
![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)